molecular formula C20H19ClN2O2 B4923508 N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide

Cat. No.: B4923508
M. Wt: 354.8 g/mol
InChI Key: FPISIVZHARXNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide typically involves the reaction of 2-chlorobenzaldehyde with 8-hydroxyquinoline in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 2-methylpropanoyl chloride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to DNA and inhibiting topoisomerase enzymes, leading to the disruption of DNA replication and transcription. This results in the induction of apoptosis in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide stands out due to its unique combination of a chlorophenyl group and a hydroxyquinoline moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in various scientific and industrial applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12(2)20(25)23-18(14-7-3-4-8-16(14)21)15-10-9-13-6-5-11-22-17(13)19(15)24/h3-12,18,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPISIVZHARXNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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